molecular formula C10H7N3O4 B2997091 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 35581-31-8

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2997091
CAS No.: 35581-31-8
M. Wt: 233.183
InChI Key: VOICPTATNWDOES-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 35581-31-8) is a high-value organic compound of significant interest in advanced materials science, particularly in the design and synthesis of metal-organic frameworks (MOFs). This molecule serves as an exceptional bifunctional ligand, featuring both a carboxylic acid group and a pyrazole ring, which can coordinate with metal ions to form complex structures with diverse properties . Its primary research value lies in its application for constructing multifaceted MOFs with metals like nickel, copper, and zinc. These frameworks are explored for critical applications such as carbon dioxide (CO₂) adsorption and conversion, catalytic cyclization of propargylic alcohols, hydrocarbon separation, and as luminescent sensors for environmental contaminants . The presence of the electron-withdrawing 4-nitrophenyl group can fine-tune the electronic properties of the resulting MOFs, enhancing their performance in these areas. With a molecular formula of C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol, it is typically supplied as a powder . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations.

Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICPTATNWDOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and other oxidized products.

  • Reduction: Production of amino derivatives and other reduced forms.

  • Substitution: Generation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound with significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that pyrazole derivatives exhibit antitumor properties, suggesting potential applications in cancer therapeutics, particularly for tumors with specific genetic mutations.

1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid :

  • Chemical Formula: C13H10N4O4C_{13}H_{10}N_4O_4
  • Molecular Weight: 286.25
  • IUPAC Name: 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid
  • Appearance: Powder

The biological activity of 1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is attributed to its interaction with molecular targets:

  • Enzymatic Inhibition: The nitrophenyl group can participate in electron transfer reactions, influencing the activity of enzymes involved in inflammatory pathways.
  • Receptor Interaction: The cyanoethyl and carboxylic acid moieties can interact with cellular receptors, modulating signal transduction pathways that lead to anti-inflammatory and antitumor effects.

Antitumor Activity

Pyrazole derivatives exhibit antitumor properties and have demonstrated inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase. This suggests potential applications in cancer therapeutics, particularly for tumors with specific genetic mutations.

Safety Information

Other pyrazole-3-carboxylic acids have been investigated for various biological activities :

  • Inhibitors of xanthine oxidoreductase (XOR)
  • Human neutrophil chemotaxis inhibitors
  • Antimycobacterial activity
  • Anti-inflammatory activities

Mechanism of Action

The mechanism by which 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring play crucial roles in its biological activity, influencing various biochemical processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

  • Receptor Binding: It may bind to receptors on cell surfaces, triggering biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physical properties, and functional groups of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its analogues:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound 4-Nitrophenyl (C₆H₄NO₂) at C3; COOH at C4 C₁₀H₇N₃O₄ 257.18 Not reported
3-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid 4-Iodophenyl (C₆H₄I) at C3; COOH at C4 C₁₀H₇IN₂O₂ 314.08 Not reported
4-Nitro-1H-pyrazole-3-carboxylic acid Nitro (NO₂) at C4; COOH at C3 C₄H₃N₃O₄ 157.09 Not reported
3-(3-Thienyl)-1H-pyrazole-4-carboxylic acid Thiophene (C₄H₃S) at C3; COOH at C4 C₈H₆N₂O₂S 194.21 Not reported
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole-4-carbonitrile 4-Fluorophenyl (C₆H₄F), 4-nitrophenyl (C₆H₄NO₂), and CN groups C₂₂H₁₃FN₄O₂ 390.36 188–190
5-(tert-Butoxycarbonylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Boc-protected NH₂ at C5; 4-nitrophenyl at C1 C₁₅H₁₆N₄O₆ 348.31 Not reported

Key Findings from Comparative Studies

Electronic and Reactivity Differences
  • Nitro vs. Iodo Substituents : The 4-iodophenyl analogue (314.08 g/mol) has a higher molecular weight than the nitro derivative (257.18 g/mol) due to iodine’s atomic mass. Iodine’s polarizable nature may enhance halogen bonding, whereas the nitro group’s strong electron-withdrawing effect increases acidity and stabilizes negative charges .
  • Positional Isomerism : Moving the nitro group from the phenyl ring (as in the target compound) to the pyrazole core (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid) reduces steric hindrance but may decrease π-π stacking interactions in biological systems .
Solubility and Bioavailability
  • Carboxylic Acid vs. Ester Derivatives : Esters like ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (mp 114–116°C ) exhibit lower polarity and higher lipid solubility compared to carboxylic acids, impacting membrane permeability.
  • Boc-Protected Derivatives: The tert-butoxycarbonyl (Boc) group in 5-(tert-butoxycarbonylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid enhances solubility in organic solvents, facilitating synthetic modifications .

Biological Activity

3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitrophenyl hydrazine with appropriate carboxylic acid derivatives. The compound can be synthesized through methods such as Vilsmeier formylation or cyclization reactions involving hydrazines and carbonyl compounds. The detailed synthetic pathways often yield high purity and good yields, as noted in various studies .

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including those with nitro groups, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Mechanisms include inhibition of topoisomerase and alkylation of DNA .
  • Anti-inflammatory Properties : Compounds within this class have demonstrated potent anti-inflammatory effects, with some derivatives showing comparable efficacy to established anti-inflammatory drugs like diclofenac. For instance, studies report that 3-(4-nitrophenyl) derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Results indicate promising activity against pathogens such as E. coli and Aspergillus niger, suggesting potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli, fungi

Detailed Research Findings

  • Anticancer Studies : A study conducted on various pyrazole derivatives showed that those containing a nitro group exhibited enhanced cytotoxicity against multiple cancer cell lines through mechanisms involving DNA interaction and apoptosis induction .
  • Inflammatory Models : In vivo models demonstrated that compounds derived from this compound significantly reduced paw edema in carrageenan-induced inflammation models, outperforming standard treatments like ibuprofen .
  • Antimicrobial Tests : Compounds were tested against a range of microbial pathogens, revealing that certain derivatives displayed strong inhibitory effects comparable to conventional antibiotics .

Q & A

Basic: What are the established synthetic routes for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and 4-nitrophenylhydrazine. The intermediate ester (e.g., ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate) is hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the carboxylic acid derivative. Critical steps include optimizing reaction temperature (80–100°C) and monitoring reaction progress via TLC or HPLC to ensure complete cyclization .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and confirm nitro-group orientation. Software like SHELXL (from the SHELX suite) refines crystallographic data, with validation using R-factors (<5% for high-quality data) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., nitro group deshields adjacent protons, shifting peaks to δ 8.2–8.5 ppm for aromatic protons).
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and nitro group (asymmetric stretch ~1520 cm1^{-1}) .

Advanced: How should researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

  • Solubility discrepancies : Use standardized solvents (e.g., DMSO, DMF) and control temperature/pH. Compare HPLC purity (>95%) to exclude impurities affecting solubility .
  • Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Nitro groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers for biological assays .

Advanced: What strategies optimize biological activity studies involving this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the nitro group to electron-deficient substituents (e.g., CF3_3) to enhance binding to enzymes like PDE4 or antimicrobial targets.
  • Docking studies : Use AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets favoring nitro-phenyl moieties) .
  • In vitro assays : Test against Gram-positive bacteria (MIC <10 µg/mL) with cytotoxicity controls (e.g., HEK293 cells) .

Basic: What purification techniques ensure high-purity yields of this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted hydrazine or ester intermediates.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent. Monitor fractions via UV-Vis (λ~270 nm for nitro absorption) .

Advanced: How can solubility limitations in aqueous media be addressed for pharmacological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility.
  • Salt formation : React with sodium bicarbonate to generate the carboxylate salt, improving aqueous solubility by >10-fold .

Advanced: What analytical workflows validate the compound’s stability under storage conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-QTOF-MS.
  • Long-term storage : Store at −20°C under argon, with periodic NMR validation to detect hydrolysis or oxidation .

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